molecular formula C9H8O3 B7908305 cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

Cat. No.: B7908305
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-DPTVFECHSA-N
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Chemical Reactions Analysis

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water. Major products formed include esters, amides, and acids.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride is unique due to its endo-exo isomerism and reactivity in thiol-ene click chemistry. Similar compounds include:

    Maleic anhydride: Used in similar Diels-Alder reactions but lacks the norbornene moiety.

    Phthalic anhydride: Commonly used in polymer synthesis but has different reactivity and properties.

    Succinic anhydride: Another acid anhydride with different applications and reactivity.

This compound’s unique structure and reactivity make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(1S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6?,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDQHSIWLOJIGP-DPTVFECHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name Himic anhydride
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CAS No.

129-64-6
Record name Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride
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Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
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Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
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Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride
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cis-endo-5-Norbornene-2,3-dicarboxylic anhydride
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cis-endo-5-Norbornene-2,3-dicarboxylic anhydride
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cis-endo-5-Norbornene-2,3-dicarboxylic anhydride
Reactant of Route 5
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride
Reactant of Route 6
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

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